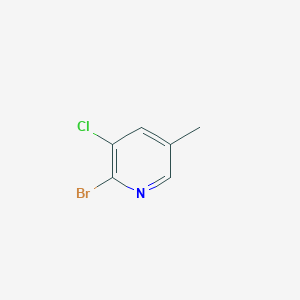

2-Bromo-3-chloro-5-methylpyridine

Overview

Description

2-Bromo-3-chloro-5-methylpyridine is a useful research compound. Its molecular formula is C6H5BrClN and its molecular weight is 206.47 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Crystal Structure

2-Bromo-3-chloro-5-methylpyridine is involved in the synthesis of Schiff base compounds. A study synthesized a compound through the condensation of 3-bromo-5-chlorosalicylaldehyde and 4-methylpyridin-2-ylamine, characterizing it through elemental analysis, IR spectra, and single-crystal X-ray diffraction. This compound demonstrated excellent antibacterial activities (Wang et al., 2008).

Halogen Atom Migration

Research on halogeno-derivatives of 2,4-dihydroxypyridine, including 3-bromo-2,4-dihydroxypyridine and 5-bromo-3-chloro-2,4-dihydroxypyridine, has shown interesting behaviors in halogen atom migration. These studies contribute to our understanding of chemical reactivity and structural transformations in halogenated pyridines (Hertog & Schogt, 2010).

Pyridyne Precursor

The compound has been used as a precursor in the synthesis of pyridynes. For instance, 3-Bromo-2-chloro-4-methoxypyridine was developed as a practical 2,3-pyridyne precursor, highlighting its potential in creating regioselective compounds with various functionalities (Walters et al., 1992).

Halogen-rich Intermediate

In medicinal chemistry research, halogen-rich pyridines are valuable building blocks. A study presented simple syntheses of unique halogen-rich intermediates like 5-bromo-2-chloro-4-fluoro-3-iodopyridine, using halogen dance reactions. This demonstrates the compound's utility in synthesizing chemically diverse pyridines (Wu et al., 2022).

Silyl-Mediated Halogen Displacement

Silyl-mediated halogen/halogen displacement in pyridines is another application. For instance, heating with bromotrimethylsilane converted 2-chloropyridine into 2-bromopyridine, demonstrating the compound's role in halogen exchange reactions (Schlosser & Cottet, 2002).

Chemoselective Amination

The compound has been used in the chemoselective functionalization of halopyridines. For example, a study on 5-bromo-2-chloro-3-fluoropyridine described catalytic amination conditions that led to selective substitution products, indicating its significance in selective chemical synthesis (Stroup et al., 2007).

Dielectric Relaxation Mechanism

The compound's derivatives have been studied for their dielectric relaxation mechanism. Relaxation times of various substituted pyridines, including 2-bromo- and 3-bromo-pyridines, were determined, contributing to our understanding of molecular rotation and relaxation in these compounds (Mehrotra & Saxena, 1967).

Preparation and Structural Analysis

Various studies have explored the preparation methods and structural analysis of halogenated pyridines. For instance, the synthesis of thienopyridines from ortho-halogenated pyridine derivatives has been reported, illustrating the versatility of such compounds in synthetic chemistry (Bremner et al., 1992).

Safety and Hazards

Mechanism of Action

- The p38α MAP kinase is a serine/threonine kinase that plays a crucial role in linking extracellular signals to intracellular processes. It modulates various cellular functions, including the release of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-1β .

Target of Action

Mode of Action

Biochemical Analysis

Biochemical Properties

2-Bromo-3-chloro-5-methylpyridine plays a significant role in biochemical reactions, particularly in the synthesis of p38α mitogen-activated protein kinase inhibitors . This compound interacts with enzymes such as p38α MAP kinase, which is involved in the regulation of pro-inflammatory cytokines like tumor necrosis factor-α and interleukin-1β . The interaction between this compound and these enzymes is crucial for modulating cellular responses to inflammation and stress.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound’s interaction with p38α MAP kinase can lead to changes in the expression of genes involved in inflammatory responses. Additionally, it can affect cellular metabolism by altering the activity of enzymes involved in metabolic pathways.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules such as p38α MAP kinase . This binding can inhibit or activate the enzyme, leading to changes in gene expression and cellular responses. The compound’s structure allows it to fit into the active site of the enzyme, thereby modulating its activity. This interaction is essential for the compound’s role in regulating inflammatory responses and other cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular function, particularly in the regulation of inflammatory responses.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively modulate enzyme activity and gene expression without causing significant adverse effects . At higher doses, it may exhibit toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Understanding the dosage effects is crucial for determining the therapeutic potential and safety of the compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can influence the activity of enzymes involved in the synthesis and degradation of biomolecules, thereby affecting overall cellular metabolism. These interactions are essential for understanding the compound’s role in biochemical and pharmaceutical applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The transport and distribution of the compound are critical for its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name |

2-bromo-3-chloro-5-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClN/c1-4-2-5(8)6(7)9-3-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNNKEUJOCAJOBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60505001 | |

| Record name | 2-Bromo-3-chloro-5-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60505001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65550-81-4 | |

| Record name | 2-Bromo-3-chloro-5-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60505001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

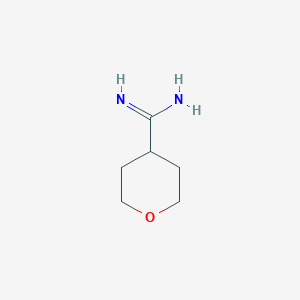

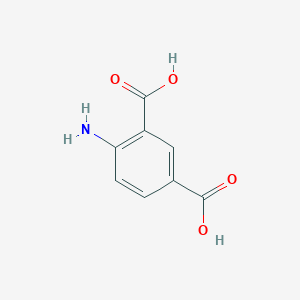

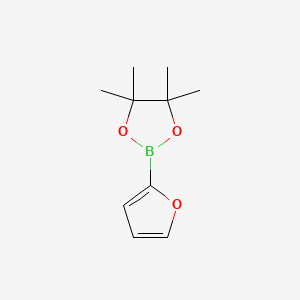

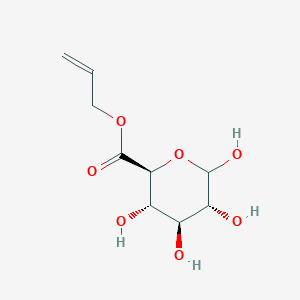

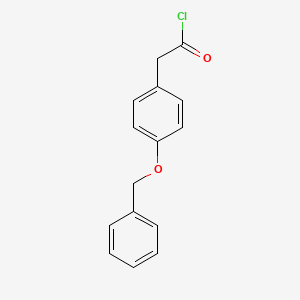

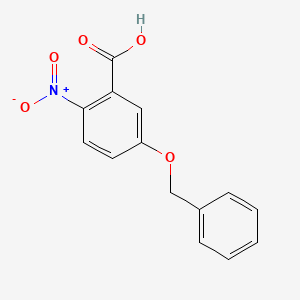

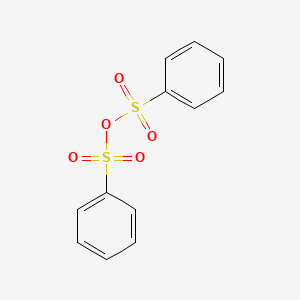

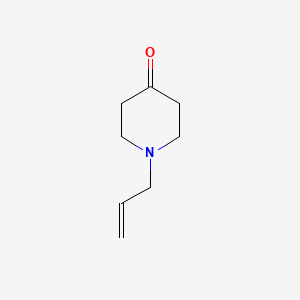

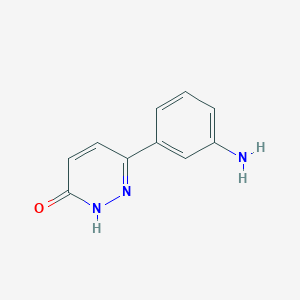

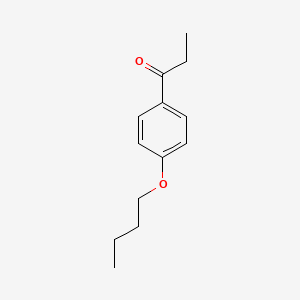

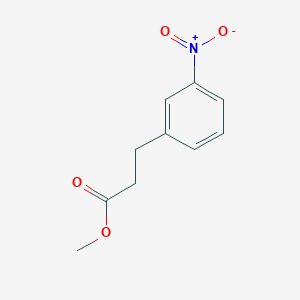

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chloro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1280434.png)

![3-acetyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine-7-sulfonyl chloride](/img/structure/B1280443.png)